3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol
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Description
Scientific Research Applications
Catalyst Development
3,3',5,5'-Tetramethyl-biphenyl-2,2',6,6'-tetraol has been utilized in developing bimetallic titanium catalysts for carbonyl-ene reactions. These catalysts exhibited remarkable activity and enantioselectivity, with one study reporting up to 97.6% enantioselectivity and 99% yield, indicating its significant impact on the efficiency of chemical reactions (Fang et al., 2009).
Ligand Synthesis in Metathesis Reactions
This compound has been used in the synthesis of molybdenum imido alkylidene complexes, serving as a key component in enantioselective olefin metathesis reactions. The presence of this compound in these complexes was crucial for achieving high selectivity and efficiency in these reactions (Alexander et al., 2000).
Natural Product Synthesis
In the field of organic chemistry, this compound has been employed in the bidirectional racemic synthesis of biologically active quinones. One notable example is its use in the synthesis of cardinalin 3, demonstrating its versatility in complex organic synthesis processes (Govender et al., 2007).
Development of Polyimides
This compound has been integral in synthesizing polyimides with specific properties. Research indicates its role in altering the solubility, thermal stability, and mechanical properties of polyimides, highlighting its importance in polymer chemistry (Hsiao et al., 1995).
Properties
IUPAC Name |
2-(2,6-dihydroxy-3,5-dimethylphenyl)-4,6-dimethylbenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-7-5-8(2)14(18)11(13(7)17)12-15(19)9(3)6-10(4)16(12)20/h5-6,17-20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHDWFSSPHGQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C2=C(C(=CC(=C2O)C)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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